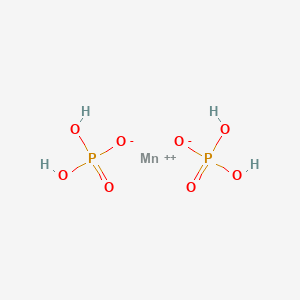
リン酸マンガン酸
説明
Phosphoric acid, manganese(2+) salt (2:1) is a mineral salt composed of phosphoric acid and manganese(2+), and is used in a variety of applications. It is used in the food industry, in the manufacture of batteries, and in the production of fertilizers and other chemicals. It is also used in some medical applications.
科学的研究の応用
土壌の肥沃度と植物の栄養
リン酸マンガン酸は、土壌の肥沃度と植物の栄養において重要な役割を果たしています . アルカリ性湿地土壌におけるオーツ麦に対するマンガン供給量への影響について研究されてきました . 一塩基性リン酸カルシウムの施用は、植物へのマンガン供給量に影響を与えることが示されています .
スーパーオキシドアニオン検出
リン酸マンガン酸は、スーパーオキシドアニオンの検出に使用されてきました . この目的のために、Mn-スーパーオキシドジスムターゼ(MnSOD)模倣体であるシリカ-マンガンリン酸(SiO2-Mn3(PO4)2)ナノ粒子が設計および合成されました . これは、マンガンリン酸(Mn3(PO4)2)ナノ粒子がO2 ·−検出に使用された最初の報告です .
ギア伝達性能
リン酸マンガン変換コーティングされたギアは、伝達性能について研究されてきました . その結果、Mn–P [C]コーティングの摩擦係数は19%低下し、伝達効率が向上することが示されています .
水性リン酸マンガン系
硫酸マンガンとリン酸を含む水系は、マンガン-リン酸反応について研究されてきました . これらの系の組成は、電気量滴定法と化学分析を使用して分析されました
Safety and Hazards
将来の方向性
Recent research has investigated the effects of a lithium-deficient layer in the near-surface region of Co-free Li-rich Li [Li 0.2 Ni 0.2 Mn 0.6 ]O 2 (LLNMO) achieved via a phosphoric acid surface treatment . This information provides new insights into the oxygen redox in LLNMO and opens up an opportunity for Li-rich cathodes to achieve long cycle life toward a broad range of applications in electrical energy storage devices .
作用機序
Target of Action
Manganese phosphate acid, also known as phosphoric acid, manganese(2+) salt (2:1), or manganese dihydrogen phosphate, has a range of cellular targets. It is an essential micronutrient for plant growth and development and sustains metabolic roles within different plant cell compartments . In the realm of cancer treatment, manganese-based nanomaterials have shown potential in diagnostics and chemodynamic therapy of cancers .
Mode of Action
Manganese phosphate acid interacts with its targets through various mechanisms. In cancer treatment, transition metals like manganese are capable of exerting anti-tumor effects through a Fenton-like mechanism . In an acidic environment, Mn (II) ions with five unpaired electrons can be released, increasing the likelihood of Mn (II) paramagnetic centers contacting water molecules, thus significantly shortening the longitudinal relaxation time of water protons, yielding robust high signals without adverse effects .
Biochemical Pathways
Manganese phosphate acid affects several biochemical pathways. It serves as an essential cofactor for the oxygen-evolving complex (OEC) of the photosynthetic machinery, catalyzing the water-splitting reaction in photosystem II (PSII) . Manganese homeostasis involves the coordinated operation of transporters mediating cellular import and export and distribution between cell organelles .
Pharmacokinetics
The pharmacokinetics of manganese phosphate acid are influenced by its formulation and delivery method. For instance, the use of manganese-based nanomaterials in chemodynamic therapy (CDT) and magnetic resonance imaging (MRI) has been explored . The in vivo studies using MR-active nanoparticles help in deciphering the behavior of the synthesized nanoparticles inside the body to understand their distribution and elimination .
Result of Action
The result of manganese phosphate acid’s action is multifaceted. In the realm of cancer treatment, it has shown potential in exerting anti-tumor effects . In the context of surface treatment, manganese phosphate coatings have been found to offer good adhesion, high corrosion resistance, improved abrasive resistance of the structure, and acceptable costs of the manufacturing .
Action Environment
The action of manganese phosphate acid is influenced by various environmental factors. For instance, the efficiency of coating deposition is determined by process parameters and the types of additives used . An increased concentration of activating substances in the activation bath results in the enhancement of corrosion resistance .
生化学分析
Biochemical Properties
Manganese Phosphate Acid interacts with a variety of enzymes, proteins, and other biomolecules. It is an essential cofactor for a variety of enzymes, including arginase, glutamine synthetase, pyruvate carboxylase, and Mn superoxide dismutase (MnSOD) . These interactions are crucial for various biochemical reactions, including redox reactions, phosphorylation, decarboxylation, and hydrolysis .
Cellular Effects
Manganese Phosphate Acid influences various types of cells and cellular processes. It plays a critical role in photosynthesis, protein and lipid synthesis, enzyme activity regulation, and oxidative stress response . It affects cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Manganese Phosphate Acid exerts its effects at the molecular level through various mechanisms. It binds with biomolecules, inhibits or activates enzymes, and changes gene expression . For instance, it can form Mn-P complexes in trichomes .
Temporal Effects in Laboratory Settings
Over time, the effects of Manganese Phosphate Acid can change in laboratory settings. It has been observed that the anhydrous form of this compound is sensitive to moisture. In the absence of moisture, it decomposes at 400 °C, but when moisture is present, it slowly transitions to an amorphous phase and decomposes at 250 °C .
Dosage Effects in Animal Models
The effects of Manganese Phosphate Acid vary with different dosages in animal models. While specific studies on Manganese Phosphate Acid are limited, research on manganese has shown that both deficiency and excess can interfere with redox homeostasis and activate oxidative stress in cells .
Metabolic Pathways
Manganese Phosphate Acid is involved in various metabolic pathways. It interacts with enzymes and cofactors, affecting metabolic flux or metabolite levels . For instance, it plays a role in the tricarboxylic acid cycle, where it can activate different decarboxylases and dehydrogenases .
Transport and Distribution
Manganese Phosphate Acid is transported and distributed within cells and tissues. It is mediated by a multitude of transport proteins from diverse gene families . The compound’s localization or accumulation can be affected by these interactions .
Subcellular Localization
Manganese Phosphate Acid has specific subcellular localizations and can affect its activity or function. It is present in all cellular compartments, including ER, Golgi apparatus, mitochondria, plastids, and peroxisomes, where it performs specific cellular functions .
特性
IUPAC Name |
dihydrogen phosphate;manganese(2+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Mn.2H3O4P/c;2*1-5(2,3)4/h;2*(H3,1,2,3,4)/q+2;;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAAXGLXYRDSIRS-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
OP(=O)(O)[O-].OP(=O)(O)[O-].[Mn+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H4MnO8P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80872545 | |
| Record name | Manganese bis(dihydrogen phosphate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80872545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Phosphoric acid, manganese(2+) salt (2:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS RN |
18718-07-5 | |
| Record name | Phosphoric acid, manganese(2+) salt (2:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Manganese bis(dihydrogen phosphate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80872545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Manganese bis(dihydrogen phosphate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.639 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




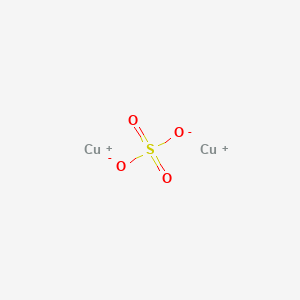






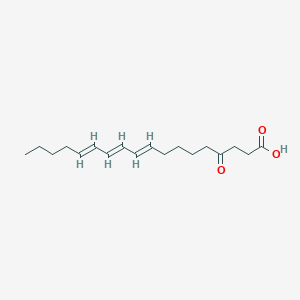


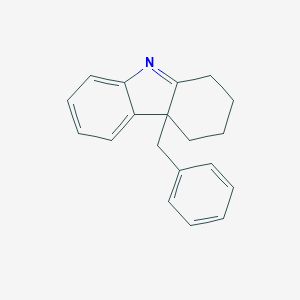
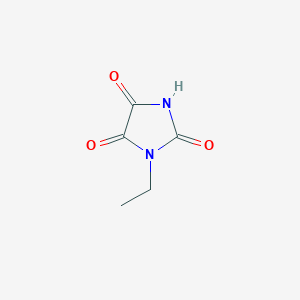
![(1S,3R,4S)-1,3-Dichlorobicyclo[2.2.1]heptane](/img/structure/B106809.png)